molecular formula C12H18N4 B14879504 2-cyclopropyl-N-(piperidin-3-yl)pyrimidin-4-amine

2-cyclopropyl-N-(piperidin-3-yl)pyrimidin-4-amine

Cat. No.: B14879504
M. Wt: 218.30 g/mol
InChI Key: QRYUGFTUAUFBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-(piperidin-3-yl)pyrimidin-4-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a cyclopropyl group and a piperidin-3-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(piperidin-3-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group is attached through a nucleophilic substitution reaction, where the pyrimidine ring is treated with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(piperidin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidin-3-yl group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, basic or acidic conditions, solvents like ethanol or dichloromethane.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution Products: New compounds with different substituents replacing the piperidin-3-yl group.

Scientific Research Applications

2-cyclopropyl-N-(piperidin-3-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(piperidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases by binding to their active sites and preventing substrate phosphorylation. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-yl)pyrimidin-4-amine: Another pyrimidine derivative with similar biological activities.

    Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine: A compound with a similar cyclopropyl and piperidine structure but different substituents.

Uniqueness

2-cyclopropyl-N-(piperidin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group and a piperidin-3-yl group on the pyrimidine ring makes it a versatile scaffold for further modifications and applications in various fields.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

2-cyclopropyl-N-piperidin-3-ylpyrimidin-4-amine

InChI

InChI=1S/C12H18N4/c1-2-10(8-13-6-1)15-11-5-7-14-12(16-11)9-3-4-9/h5,7,9-10,13H,1-4,6,8H2,(H,14,15,16)

InChI Key

QRYUGFTUAUFBDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC2=NC(=NC=C2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.